N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(benzylsulfonylamino)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)11-13-7-9-15(10-8-13)18-22(20,21)12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLADOBVTZGELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two key intermediates:
-
4-(Phenylmethanesulfonamido)phenylacetic acid : Generated via sulfonylation of 4-aminophenylacetic acid.
-
N-Methylacetamide : Introduced through amidation of the carboxylic acid group.
This disconnection aligns with modular synthetic strategies for sulfonamide-containing pharmaceuticals, where sulfonylation precedes or follows amidation depending on substrate reactivity.
Preparation of 4-Aminophenylacetic Acid
The synthesis begins with 4-aminophenylacetic acid, a commercially available compound or one synthesized via nitration followed by reduction.
Nitration of Phenylacetic Acid
Phenylacetic acid is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 4-nitrophenylacetic acid. This reaction proceeds via electrophilic aromatic substitution, with the nitro group directing to the para position.
Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or Fe/HCl.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C, H₂ (1 atm) |
| Solvent | Ethanol |
| Yield | 85–90% |
| Characterization | ¹H NMR (DMSO-d₆): δ 6.95 (d, 2H, ArH), 6.55 (d, 2H, ArH), 3.45 (s, 2H, CH₂), 1.95 (s, 2H, NH₂) |
Sulfonylation of 4-Aminophenylacetic Acid
The amine group is sulfonylated using benzylsulfonyl chloride under basic conditions.
Reaction Conditions
Adapted from General Procedure 1 (GP1) in:
-
Reagents : 4-Aminophenylacetic acid (1.0 eq), benzylsulfonyl chloride (1.2 eq), pyridine (0.5 M).
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Procedure : Benzylsulfonyl chloride is added dropwise to a cooled (0°C) solution of the amine in pyridine. The mixture warms to room temperature and stirs for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purification | Flash chromatography (hexane:EtOAc 3:1) |
| Characterization | IR: 3280 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym) |
Formation of N-Methylacetamide
The carboxylic acid is converted to the N-methylacetamide via activation to the acid chloride followed by reaction with methylamine.
Acid Chloride Formation
Amidation with Methylamine
-
Reagents : Acid chloride (1.0 eq), methylamine (2.0 eq, 40% in H₂O), THF.
-
Procedure : Methylamine is added to the acid chloride in THF at 0°C. The reaction stirs for 4 hours at room temperature.
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purification | Recrystallization (EtOH/H₂O) |
| Characterization | ¹H NMR (CDCl₃): δ 7.35–7.15 (m, 9H, ArH), 4.10 (s, 2H, CH₂), 2.85 (s, 3H, N-CH₃) |
Optimization and Scalability
Solvent and Base Selection
Pyridine outperforms triethylamine in sulfonylation due to its dual role as a base and solvent, minimizing side reactions. Alternative solvents like DCM reduce reaction times but require strict moisture control.
Temperature Control
Sulfonylation at 0°C prevents exothermic decomposition of sulfonyl chloride, while amidation at room temperature ensures complete conversion without epimerization.
Analytical Data and Validation
Spectroscopic Consistency
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 60:40) shows ≥98% purity, with no detectable starting material or byproducts.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Analgesic Sulfonamide Acetamides
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) :
- Structure : Features a 4-methylpiperazinyl group on the sulfonamide nitrogen.
- Activity : Demonstrates analgesic efficacy comparable to paracetamol, likely due to enhanced solubility from the piperazinyl group improving bioavailability .
- Key Difference : The piperazinyl substituent in Compound 35 contrasts with the phenylmethane group in the target compound, highlighting how nitrogen-containing heterocycles can modulate analgesic activity.
- Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide): Structure: Contains a diethylamine substituent on the sulfonamide. Activity: Exhibits anti-hypernociceptive effects in inflammatory pain models . Comparison: The bulkier diethyl group may reduce metabolic degradation compared to the phenylmethane group, extending therapeutic duration.
Antiviral Acetamides
- BAY 57-1293 (Pritelivir): Structure: N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. Activity: A potent helicase-primase inhibitor with anti-herpetic activity, effective against herpes simplex virus (HSV) . Key Difference: The thiazole ring and pyridinyl group enhance specificity for viral enzymes, unlike the phenylmethane sulfonamide in the target compound.
Anti-inflammatory and CCR5-Targeting Acetamides
- N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide :
- Structure : Substituted with a methylsulfonyl group and a diphenylpropyl-piperidine moiety.
- Activity : Shows CCR5 antagonism, relevant in inflammatory and viral pathways .
- Comparison : The methylsulfonyl group may improve receptor binding affinity compared to phenylmethanesulfonamido, influencing cellular uptake.
Substituted Phenyl Acetamides with Halogen and Methoxy Groups
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide: Structure: Methoxy group on the sulfonamide-attached phenyl ring. Activity: Not explicitly stated, but methoxy groups typically enhance solubility and metabolic stability .
- N-(3-chloro-4-hydroxyphenyl)acetamide: Structure: Chloro and hydroxyl substituents on the phenyl ring.
Physicochemical Comparisons
Biological Activity
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound involves standard organic reactions, typically starting from readily available precursors. The compound features an acetamide structure with a sulfonamide substituent, which is crucial for its biological activity. The presence of the phenyl ring contributes to its lipophilicity, influencing its pharmacokinetic properties.
Anticonvulsant Activity
Research has indicated that derivatives of N-phenylacetamides exhibit significant anticonvulsant activity. For instance, studies have shown that certain analogs demonstrate efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests. The compound's structure allows it to interact with neuronal voltage-sensitive sodium channels, which are vital in the modulation of neuronal excitability.
Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives
| Compound | Dose (mg/kg) | MES Protection | Toxicity (Rotarod Test) |
|---|---|---|---|
| 12 | 100 | Yes | Low |
| 13 | 300 | Yes | Moderate |
| 20 | 300 | High | Low |
Note: MES protection indicates effectiveness in preventing seizures during the maximal electroshock test.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Table 2: Antibacterial Activity Against Selected Bacteria
| Bacteria Species | EC50 (µM) | Comparison Drug EC50 (µM) |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | 156.7 | Bismerthiazol: 230.5 |
| Xanthomonas axonopodis pv. citri | 140.0 | Thiodiazole copper: 545.2 |
EC50 values indicate the concentration required for 50% inhibition of bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Sodium Channel Modulation : Similar to other anticonvulsants, this compound may inhibit sodium channels, stabilizing neuronal membranes and preventing excessive firing.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and loss of integrity.
- Inhibition of Enzymatic Pathways : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes involved in bacterial metabolism.
Case Studies and Research Findings
A notable study investigated the anticonvulsant properties of various N-phenylacetamides, including the target compound. In this study, several analogs were tested for their ability to prevent seizures in rodent models. The findings indicated that modifications to the phenyl ring significantly affected both potency and toxicity profiles.
Another research effort focused on the antimicrobial potential of related compounds, demonstrating that structural variations could enhance selectivity and reduce toxicity towards mammalian cells while maintaining efficacy against pathogens.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide and confirming its structural integrity?
Answer: The synthesis typically involves a multi-step process:
- Step 1: Sulfonation of aniline derivatives to form sulfonamide intermediates (e.g., using sulfonyl chlorides under anhydrous conditions) .
- Step 2: Amidation via reaction with acetyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the acetamide core .
- Purification: Employ column chromatography or HPLC to isolate the compound, followed by recrystallization for high purity .
- Structural Confirmation: Use ¹H/¹³C NMR to verify the methyl and phenyl groups, IR spectroscopy to confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities, and mass spectrometry for molecular weight validation .
Intermediate Research Questions
Q. Q2. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor modulation?
Answer:
- In Vitro Assays: Use fluorescence-based or colorimetric assays (e.g., ELISA) to measure inhibition of target enzymes (e.g., kinases, proteases) at varying concentrations (IC₅₀ determination) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., with ³H-labeled antagonists) to assess affinity for receptors like β-adrenergic or GPCRs .
- Computational Docking: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to active sites, prioritizing residues involved in hydrogen bonding (amide/sulfonamide groups) or hydrophobic interactions (aromatic rings) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Answer:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the phenyl ring to enhance metabolic stability or sulfonamide bioisosteres (e.g., tetrazoles) to improve solubility .
- Core Scaffold Optimization: Replace the acetamide group with urea or thiourea to modulate hydrogen-bonding capacity .
- Validation: Compare experimental IC₅₀ values with computational predictions (QSAR models) to refine substituent choices .
Q. Q4. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s activity?
Answer:
- Target Validation: Use CRISPR/Cas9 knockout models to confirm the biological target’s role in observed activity .
- Dynamic Simulations: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time, identifying transient interactions missed in static docking .
- Crystallography: Co-crystallize the compound with its target (e.g., enzyme) to resolve atomic-level binding discrepancies .
Methodological Challenges
Q. Q5. What strategies address solubility and stability limitations of this compound in in vivo studies?
Answer:
- Formulation: Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Prodrug Design: Convert the sulfonamide to a methyl ester prodrug, which is hydrolyzed in vivo to the active form .
- Stability Studies: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products and optimize storage conditions .
Data Interpretation
Q. Q6. How should researchers interpret conflicting data on the compound’s selectivity across related biological targets?
Answer:
- Selectivity Profiling: Screen against a panel of structurally similar targets (e.g., kinase isoforms) using high-throughput assays .
- Free Energy Calculations: Apply MM/GBSA to quantify binding energy differences between targets, identifying key residues driving selectivity .
- Off-Target Screening: Use proteome-wide affinity pull-down assays (e.g., thermal proteome profiling) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
